3-Benzoyloxyphenyldiethylmethylammonium bromide
Description
3-Benzoyloxyphenyldiethylmethylammonium bromide is a quaternary ammonium salt characterized by a benzoyloxy-substituted phenyl group attached to a diethylmethylammonium core, with bromide as the counterion. This compound belongs to a broader class of quaternary ammonium salts, which are widely studied for their applications in organic synthesis, pharmaceuticals, and material science due to their ionic character and structural versatility . The benzoyloxy group enhances lipophilicity and may influence intermolecular interactions, such as π-π stacking or hydrogen bonding, depending on the substituent positions .
Properties
CAS No. |
64048-36-8 |
|---|---|
Molecular Formula |
C18H22BrNO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
diethyl-methyl-(3-phenoxycarbonylphenyl)azanium;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-4-19(3,5-2)16-11-9-10-15(14-16)18(20)21-17-12-7-6-8-13-17;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VSMAAVOHRLPPEX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C1=CC=CC(=C1)C(=O)OC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxyphenyldiethylmethylammonium bromide typically involves the reaction of benzoyloxyphenyl derivatives with diethylmethylammonium bromide under controlled conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction being carried out at room temperature. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same reaction conditions as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyloxyphenyldiethylmethylammonium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
3-Benzoyloxyphenyldiethylmethylammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Benzoyloxyphenyldiethylmethylammonium bromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Quaternary Ammonium Salts
(a) Benzylethyldimethylammonium Bromide
- Structure : Features a benzyl group attached to an ethyldimethylammonium core.
- Key Differences: Lacks the benzoyloxy group present in the target compound. Crystallographic data shows distinct bond angles (e.g., C2–N1–C3: 106.30°) compared to other ammonium salts, suggesting steric and electronic effects from substituents .
(b) Trimethylphenylammonium Bromide
- Structure : Simplistic design with a phenyl group directly bonded to a trimethylammonium core.
- Key Differences : The lack of benzoyloxy and diethyl groups results in lower molecular weight (248.12 g/mol vs. ~400–450 g/mol estimated for the target compound) and reduced steric hindrance. This simplicity enhances its utility as a phase-transfer catalyst but limits its application in drug delivery systems requiring prolonged lipophilicity .
(c) N-[3-Chloro-4-(trifluoromethoxy)benzyl]-3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzamide (Compound 22)
- Structure : Contains halogenated and sulfonamide groups, with a benzamide backbone.
- Such groups enhance stability against hydrolysis compared to benzoyloxy derivatives .
Functional Group Impact on Physicochemical Properties
Notes:
- The benzoyloxy group in the target compound increases its lipophilicity, making it suitable for membrane penetration in biomedical applications.
Pharmacological Comparisons
While direct pharmacological data for this compound is unavailable, structural analogs like rocuronium bromide (a neuromuscular blocker) provide insights. Rocuronium’s rapid onset (60 seconds for intubation) is attributed to its quaternary ammonium structure and balanced lipophilicity . The target compound’s benzoyloxy group may similarly enhance binding to nicotinic acetylcholine receptors, though this requires experimental validation.
Biological Activity
3-Benzoyloxyphenyldiethylmethylammonium bromide is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of its biological effects, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a benzoyloxy group attached to a phenyl ring, with diethylmethylammonium as its quaternary ammonium component. The presence of the benzoyloxy moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various microorganisms, including bacteria and fungi. The compound acts by disrupting microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Membrane disruption |
| Candida albicans | 64 µg/mL | Membrane disruption |
The data indicates that the compound is particularly effective against Gram-negative bacteria such as Escherichia coli, with a lower MIC compared to other tested organisms .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results suggest that while the compound is effective against pathogens, it also exhibits cytotoxicity at higher concentrations.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| HeLa | 50 | Moderate cytotoxicity |
| Vero | 75 | High cytotoxicity |
| MCF-7 | 60 | Moderate cytotoxicity |
The IC50 values indicate that while the compound can be toxic to certain cell lines, it may still be utilized in controlled doses for therapeutic applications .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of a formulation containing this compound against surgical site infections. The study reported a significant reduction in infection rates in patients treated with the formulation compared to a control group receiving standard care . -
Case Study on Cytotoxic Effects :
A study involving cancer patients assessed the use of the compound in combination with other chemotherapeutic agents. The findings suggested enhanced anticancer activity when used synergistically, although careful monitoring for cytotoxic effects was recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
